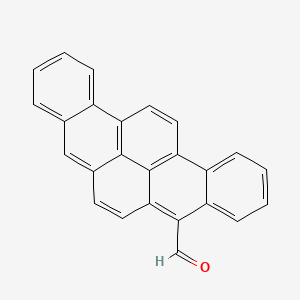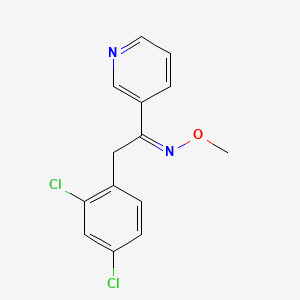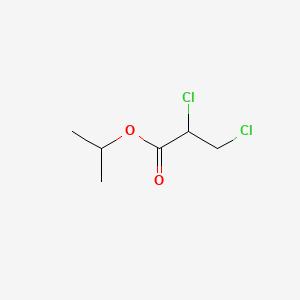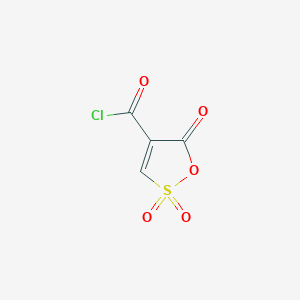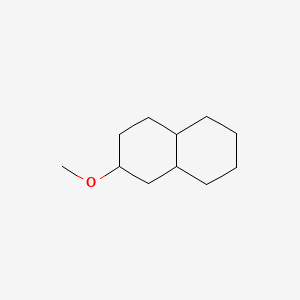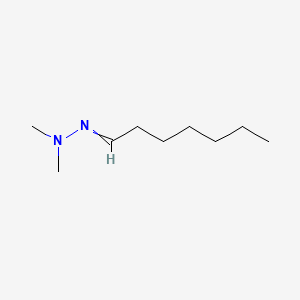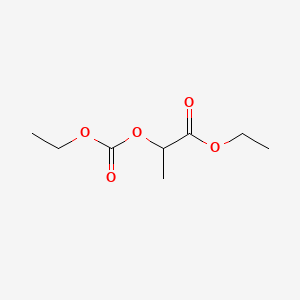
Lactic acid, ethyl ester, ethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-ethoxycarbonyloxypropanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular ester is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-ethoxycarbonyloxypropanoate can be synthesized through the esterification reaction between ethyl 2-hydroxypropanoate and ethyl chloroformate in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-ethoxycarbonyloxypropanoate involves the continuous esterification process. This method ensures a high yield and purity of the product. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-ethoxycarbonyloxypropanoate undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ethoxy group with another alcohol, resulting in the formation of a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: Ethyl 2-hydroxypropanoate and ethanol.
Reduction: Ethyl 2-hydroxypropanoate.
Transesterification: A new ester and ethanol.
Applications De Recherche Scientifique
Ethyl 2-ethoxycarbonyloxypropanoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 2-ethoxycarbonyloxypropanoate involves its interaction with specific molecular targets. In biological systems, it can be hydrolyzed by esterases to release the active compound, ethyl 2-hydroxypropanoate . This process is crucial for its role in drug delivery, where the ester acts as a prodrug that releases the active ingredient upon hydrolysis .
Comparaison Avec Des Composés Similaires
Ethyl 2-ethoxycarbonyloxypropanoate can be compared with other esters such as ethyl acetate and methyl butyrate . While all these compounds share similar chemical properties, ethyl 2-ethoxycarbonyloxypropanoate is unique due to its specific structure, which imparts distinct reactivity and applications .
Similar Compounds
Ethyl acetate: Commonly used as a solvent in various chemical reactions.
Methyl butyrate: Known for its fruity odor and used in flavorings and perfumes.
Propriétés
Numéro CAS |
6628-64-4 |
|---|---|
Formule moléculaire |
C8H14O5 |
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
ethyl 2-ethoxycarbonyloxypropanoate |
InChI |
InChI=1S/C8H14O5/c1-4-11-7(9)6(3)13-8(10)12-5-2/h6H,4-5H2,1-3H3 |
Clé InChI |
IJVJZIXXMKXYTC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)OC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


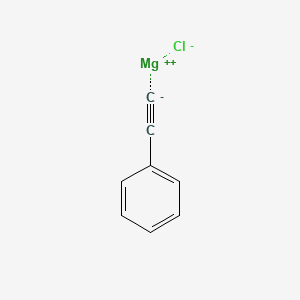
![Sodium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13808402.png)
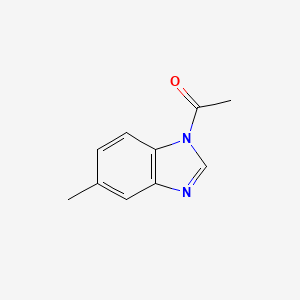
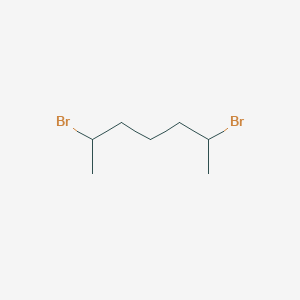
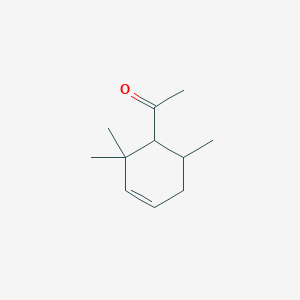
![Propanediamide, N,N'-bis(2,3-dichlorophenyl)-2-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)azo]-](/img/structure/B13808421.png)
